

A Comprehensive Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-1H-imidazole

Cat. No.: B1664163

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **4-(4-Chlorophenyl)-1H-imidazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, and potential applications, offering a valuable resource for professionals in the field.

Core Chemical Identity

4-(4-Chlorophenyl)-1H-imidazole is an aromatic heterocyclic organic compound. Its structure consists of an imidazole ring substituted with a 4-chlorophenyl group. The imidazole moiety is a five-membered ring with two non-adjacent nitrogen atoms.

The IUPAC name for this compound is 5-(4-chlorophenyl)-1H-imidazole[1]. It is also known by various synonyms, including 4-(4-chlorophenyl)imidazole and 4-CPI cpd[1].

Molecular Formula and Weight

The chemical formula of **4-(4-Chlorophenyl)-1H-imidazole** is $C_9H_7ClN_2$ [1][2][3].

Its molecular weight is approximately 178.62 g/mol [1][3].

The precise monoisotopic mass is 178.0297759 Da[1][2].

Below is a diagram illustrating the chemical structure of **4-(4-Chlorophenyl)-1H-imidazole**.

Caption: Chemical structure of **4-(4-Chlorophenyl)-1H-imidazole**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Chlorophenyl)-1H-imidazole** is presented in the table below for easy reference.

Property	Value	Source
CAS Number	35512-29-9	[1] [2]
Molecular Formula	C ₉ H ₇ CIN ₂	[1] [2] [3]
Molecular Weight	178.62 g/mol	[1] [3]
Appearance	Solid	
Melting Point	136-142 °C	
XLogP3-AA	2.4	[1] [2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	28.7 Å ²	[1] [2]

Synthesis and Characterization

Synthesis

The synthesis of imidazole derivatives can be achieved through various established methods. A common approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis. For substituted imidazoles like **4-(4-Chlorophenyl)-1H-imidazole**, derivatives of these starting materials are utilized. For instance, the synthesis of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole has been reported using 4-chlorobenzaldehyde as a precursor[4]. Another synthetic route for a related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, involves the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine in a deep eutectic solvent[5].

Experimental Protocol: A General Synthetic Approach

While specific protocols for **4-(4-Chlorophenyl)-1H-imidazole** are proprietary or found in specialized literature, a general procedure for a one-pot synthesis of triaryl-1H-imidazoles, which can be adapted, is as follows:

- A mixture of a benzil derivative (as the dicarbonyl source), a substituted aldehyde (in this case, 4-chlorobenzaldehyde), and an ammonium salt (like ammonium acetate) is prepared.
- A catalyst, such as $\text{Ni}_{0.5}\text{Zn}_{0.5}\text{Fe}_2\text{O}_4$ nanoparticles, can be added to the reaction mixture[6].
- The mixture is then refluxed in a suitable solvent, such as ethanol.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
- The crude product is then purified by recrystallization from an appropriate solvent.

Characterization

The structural confirmation of **4-(4-Chlorophenyl)-1H-imidazole** and its derivatives is typically achieved through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are crucial for elucidating the chemical structure. For example, in the ^1H NMR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the aromatic protons appear as multiplets in the range of $\delta = 7.22\text{-}7.57$ ppm and a doublet at $\delta = 8.11$ ppm, with a broad singlet for the N-H proton at $\delta = 12.81$ ppm[6].
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic peaks for the imidazole ring and the C-Cl bond would be expected.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications and Research Interest

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities[7]. They are known to exhibit anti-inflammatory, antimicrobial, antifungal, and anticancer properties[4][7].

Specifically, compounds containing the **4-(4-chlorophenyl)-1H-imidazole** scaffold have been investigated for various therapeutic applications:

- **Antifungal Agents:** Derivatives such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate have shown potent antifungal activity, particularly against *Candida albicans*[8].
- **Anticancer Agents:** The imidazole ring is a key component in many anticancer drugs, and derivatives of **4-(4-chlorophenyl)-1H-imidazole** have been explored for their potential in this area[7].

The versatility of the imidazole ring allows for the synthesis of a diverse library of compounds with varied biological activities, making **4-(4-Chlorophenyl)-1H-imidazole** a valuable building block in drug discovery and development.

Safety and Handling

4-(4-Chlorophenyl)-1H-imidazole is classified as a hazardous substance and requires careful handling.

- **Hazard Classifications:** It is designated as Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritant 2, and STOT SE 3 (target organ: respiratory system).
- **Signal Word:** Danger.
- **Hazard Statements:** H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- **Precautionary Statements:** It is essential to use appropriate personal protective equipment (PPE), including a dust mask (type N95), eye shields, face shields, and gloves. Work should be conducted in a well-ventilated area.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(4-Chlorophenyl)-1H-imidazole is a compound with significant potential in various scientific fields, particularly in the development of new therapeutic agents. Its well-defined chemical properties, coupled with the versatile reactivity of the imidazole ring, make it an attractive scaffold for further research and development. This guide has provided a comprehensive overview of its core characteristics to aid researchers in their work with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 4-(4-CHLOROPHENYL)-1H-IMIDAZOLE | 35512-29-9 [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. longdom.org [longdom.org]
- 8. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664163#molecular-weight-and-formula-of-4-4-chlorophenyl-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com